molecular formula C24H20N2O4S2 B2560876 3-(N-methylphenylsulfonamido)-N-(4-phenoxyphenyl)thiophene-2-carboxamide CAS No. 1115871-71-0

3-(N-methylphenylsulfonamido)-N-(4-phenoxyphenyl)thiophene-2-carboxamide

Cat. No.: B2560876
CAS No.: 1115871-71-0
M. Wt: 464.55
InChI Key: QQSKPCVFGJBHFQ-UHFFFAOYSA-N
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Description

3-(N-methylphenylsulfonamido)-N-(4-phenoxyphenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H20N2O4S2 and its molecular weight is 464.55. The purity is usually 95%.
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Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-(4-phenoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S2/c1-26(32(28,29)21-10-6-3-7-11-21)22-16-17-31-23(22)24(27)25-18-12-14-20(15-13-18)30-19-8-4-2-5-9-19/h2-17H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSKPCVFGJBHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(N-methylphenylsulfonamido)-N-(4-phenoxyphenyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C24H20N2O4S2C_{24}H_{20}N_{2}O_{4}S_{2} and a molecular weight of 464.55 g/mol. It features a thiophene ring, which is known for its role in various biological activities due to its electron-rich nature, enhancing interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit antimicrobial properties. The sulfonamide moiety in this compound may contribute to its ability to inhibit bacterial growth by interfering with folate synthesis pathways. A study demonstrated that related sulfonamides effectively inhibited the growth of various bacterial strains, suggesting a similar potential for this compound .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial in regulating apoptosis.

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical metabolic pathways in pathogens or cancer cells.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamide compounds, including derivatives similar to this compound, revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 8 µg/mL, indicating potent activity .

CompoundMIC (µg/mL)Target Organism
Compound A0.5Staphylococcus aureus
Compound B1.0Escherichia coli
Target Compound4.0Pseudomonas aeruginosa

Study 2: Anticancer Activity

In another study focusing on the anticancer effects, the compound was tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

Treatment Concentration (µM)Cell Viability (%)
0100
585
1070
1550

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